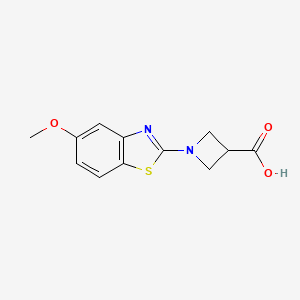

1-(5-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(5-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-17-8-2-3-10-9(4-8)13-12(18-10)14-5-7(6-14)11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBWYWGYUBGYTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N3CC(C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Azetidine-3-carboxylic Acid Synthesis

The azetidine-3-carboxylic acid scaffold is commonly prepared through catalytic cyclization and functional group transformations involving azetidine derivatives. Key methods include:

Catalytic Hydrogenolysis of N-Benzyl Azetidine Derivatives

According to EP0221579A1, N-benzyl azetidine-3-carboxylic acid potassium salt can be obtained via heating and catalytic hydrogenolysis. The process involves:- Heating a reaction mixture containing potassium salt of N-benzyl azetidine-3-carboxylic acid and potassium formate at elevated temperatures (~200 °C).

- Separation of salts by exploiting solubility differences in isopropyl alcohol.

- Hydrogenation using 10% palladium on charcoal catalyst at 50-55 °C for approximately 22 hours to remove the benzyl protecting group and yield azetidine-3-carboxylic acid.

This method yields pure azetidine-3-carboxylic acid after filtration and drying steps.

Use of Zinc-Based Catalysts for Cyclization

The process may involve Group IIB metal catalysts such as zinc oxide or zinc acetate in catalytic amounts (0.2–5% by weight relative to substrate). Zinc catalysts promote cyclization and substitution reactions at temperatures between 175 °C and 225 °C, preferably atmospheric pressure. This catalytic system is effective for producing mono-substituted azetidine-3-carboxylic acids from hydroxymethyl precursors.

Purification and Yield Optimization

Solvent Extraction and Concentration

After reaction completion, the organic layer containing the product is concentrated under reduced pressure at moderate temperatures (~45 °C). Solvent switching (e.g., from toluene to methanol) is employed to optimize crystallization and purification.Crystallization and Filtration

The product is crystallized from suitable solvents, sometimes employing acid-base extraction techniques to separate the desired azetidine derivative from inorganic salts and impurities.Yields

Reported yields for azetidine-3-carboxylic acid derivatives via these methods are generally high, with isolated yields up to 86% under optimized conditions.

Summary Table of Preparation Steps

Research Findings and Notes

The use of weak bases such as sodium carbonate and triethylamine in compatible solvents is critical to achieve selective N-substitution without side reactions.

Catalyst choice for azetidine core formation significantly affects reaction viscosity and yield; zinc oxide is preferred for lower viscosity mixtures and high catalytic activity.

Reaction temperatures above 175 °C are necessary for efficient cyclization but must be controlled to prevent decomposition.

The mono-substitution at the 3-carboxylic acid position is favored, avoiding over-substitution or polymerization, which is important for maintaining biological activity and purity.

The benzothiazole substitution with a methoxy group at the 5-position enhances electron density and may influence the reactivity during coupling and the final compound’s pharmacological properties.

Chemical Reactions Analysis

1-(5-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylate salt

Scientific Research Applications

Biological Activities

- Antimicrobial Properties

-

Inhibition of Enzymatic Activity

- The compound has been evaluated for its ability to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme implicated in several diseases, including cancer and neurodegenerative disorders. Studies demonstrated that certain derivatives could reduce GSK-3β activity significantly, making them potential candidates for therapeutic development against conditions like Alzheimer's disease .

-

Anticancer Potential

- Several studies have investigated the anticancer properties of benzothiazole derivatives, including 1-(5-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid. These compounds have shown cytotoxic effects against various cancer cell lines, including breast and liver cancer cells, with some exhibiting IC50 values in the low micromolar range .

Case Study 1: Antibacterial Activity

In a study evaluating the antibacterial efficacy of benzothiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibition at concentrations of 100 μg/mL and 200 μg/mL compared to standard antibiotics like streptomycin .

Case Study 2: GSK-3 Inhibition

Another study focused on the structure-activity relationship (SAR) of various benzothiazole derivatives, including the azetidine compound. It was found that modifications to the benzothiazole structure could enhance GSK-3 inhibition potency. The most effective derivative demonstrated over a 50% reduction in GSK-3β activity at a concentration of 10 μM .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Antimicrobial Agents : Its efficacy against bacteria and fungi suggests potential use in developing new antimicrobial therapies.

- Cancer Treatment : The cytotoxic effects observed in various cancer cell lines position this compound as a candidate for further development in oncology.

- Neurodegenerative Disease Management : Its role as a GSK-3 inhibitor indicates potential applications in treating Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Receptor Binding: It may bind to certain receptors on cell surfaces, modulating signal transduction pathways.

DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular replication

Comparison with Similar Compounds

Key Structural Variations

The compound’s structural uniqueness lies in the 5-methoxybenzothiazole group attached to the azetidine ring. Below is a comparison with structurally related azetidine-3-carboxylic acid derivatives:

Key Observations :

Key Observations :

Physicochemical Properties

Critical parameters such as solubility, LogP, and pKa were compared using data from analogs:

Key Observations :

- Methyl or sulfone substituents (e.g., ) likely increase LogP, reducing aqueous solubility.

Biological Activity

1-(5-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activities, mechanisms of action, and relevant case studies associated with this compound.

- IUPAC Name : 1-(5-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxylic acid

- Molecular Formula : C12H12N2O3S

- Molecular Weight : 264.31 g/mol

- Purity : ≥95% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results as a potential antibiotic .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values in the micromolar range, indicating its effectiveness in inhibiting cell proliferation .

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : Flow cytometry assays revealed that the compound can induce apoptosis in cancer cells in a dose-dependent manner.

- Inhibition of Proliferation : The compound interferes with cellular processes that promote cancer cell growth and survival .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for 1-(5-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid?

Methodological Answer: A widely used approach involves coupling 5-methoxy-1,3-benzothiazole derivatives with azetidine-3-carboxylic acid precursors. For example, refluxing 3-formyl-indole derivatives with thiazolidinone intermediates in acetic acid with sodium acetate (as a base) for 2–5 hours, followed by recrystallization from DMF/acetic acid mixtures, yields structurally similar heterocyclic compounds . Key steps include optimizing molar ratios (e.g., 0.1 mol substrate to 0.11 mol aldehyde) and monitoring reaction progress via TLC.

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization typically involves:

- NMR spectroscopy : Analyze and NMR peaks to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, azetidine ring protons at δ 3.5–4.2 ppm).

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–C bond lengths of ~1.54 Å in benzothiazole derivatives) .

- Elemental analysis : Verify purity by matching calculated vs. experimental C/H/N/O percentages (e.g., ±0.3% deviation acceptable) .

Q. What solvents and conditions are suitable for recrystallization?

Methodological Answer: Acetic acid is commonly used for recrystallization due to its polarity and ability to dissolve polar intermediates. For example, precipitates formed during reflux are washed sequentially with acetic acid, water, ethanol, and diethyl ether to remove unreacted starting materials . Alternative solvents like DMF/water mixtures may improve crystal quality for X-ray studies .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer: Yields are influenced by:

- Catalyst selection : Sodium acetate enhances condensation reactions, but alternatives like pyridine or DMAP may reduce side-product formation.

- Temperature control : Prolonged reflux (>5 hours) in acetic acid risks decomposition; microwave-assisted synthesis at 100–120°C for 1–2 hours can improve efficiency .

- Solvent polarity : Higher-polarity solvents (e.g., DMSO) may stabilize intermediates but require careful quenching to avoid over-oxidation .

Q. How can low solubility in aqueous buffers for biological assays be addressed?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins.

- Prodrug strategies : Esterify the carboxylic acid group (e.g., methyl or ethyl esters) to increase lipophilicity, followed by enzymatic hydrolysis in vivo .

- Salt formation : Sodium or potassium salts of the carboxylic acid moiety improve water solubility (tested via pH-solubility profiling) .

Q. What computational methods predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., benzothiazole rings forming π-π interactions with aromatic residues).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å indicates stable binding) .

- Retrosynthesis tools : AI-driven platforms like Pistachio or Reaxys propose synthetic routes based on similarity to known benzothiazole-azetidine hybrids .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Purity verification : Re-analyze batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >95% .

- Assay replication : Test activity across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects.

- Metabolic stability studies : Use liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) explains inconsistent IC values .

Data Contradiction Analysis

Q. Why do NMR spectra vary between batches despite identical synthetic protocols?

Methodological Answer: Variations may arise from:

- Tautomerism : The benzothiazole moiety can adopt different tautomeric states, shifting proton environments. Use -labeled compounds or variable-temperature NMR to confirm .

- Residual solvents : Acetic acid traces (δ 2.1 ppm in NMR) may persist; employ high-vacuum drying or lyophilization to remove solvents .

- Crystallinity differences : Amorphous vs. crystalline forms exhibit peak broadening; analyze via PXRD to ensure consistent polymorphism .

Methodological Tables

Q. Table 1: Representative Reaction Conditions from Literature

| Parameter | Example Values | Source |

|---|---|---|

| Reflux Time | 3–5 hours in acetic acid | |

| Catalyst | Sodium acetate (0.1 mol) | |

| Recrystallization Solvent | DMF/acetic acid (1:1 v/v) | |

| Yield Range | 60–75% |

Q. Table 2: Key Spectral Data for Characterization

| Technique | Critical Observations | Source |

|---|---|---|

| NMR | Methoxy: δ 3.85 ppm; Azetidine: δ 4.1 | |

| X-ray | Dihedral angle: 85.2° between rings | |

| IR | C=O stretch: 1680–1700 cm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.